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Compound of Interest

Compound Name: Conopeptide rho-TIA

Cat. No.: B12382317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ρ-TIA is a 19-amino acid conopeptide originally isolated from the venom of the marine snail

Conus tulipa. It functions as a potent and selective allosteric inhibitor of the human α1B-

adrenoceptor, a G protein-coupled receptor (GPCR) involved in various physiological

processes, including smooth muscle contraction. The rigid three-dimensional structure of ρ-TIA,

stabilized by a specific disulfide bond framework, is critical for its biological activity. This

technical guide provides an in-depth analysis of the cysteine framework and disulfide bonds of

ρ-TIA, including its synthesis, structural determination, and the experimental methodologies

used for its characterization.

Core Molecular Features of ρ-TIA
The primary structure and disulfide connectivity of ρ-TIA are fundamental to its function. The

peptide is comprised of 19 amino acids with four cysteine residues forming two disulfide bonds.
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Property Value Reference

Amino Acid Sequence

Phe-Asn-Trp-Arg-Cys-Cys-

Leu-Ile-Pro-Ala-Cys-Arg-Arg-

Asn-His-Lys-Lys-Phe-Cys-NH2

[1]

Molecular Formula C₁₀₅H₁₆₀N₃₆O₂₁S₄ [1]

Molecular Weight 2390.88 Da [1]

Cysteine Residues Cys5, Cys6, Cys11, Cys19 [1]

Disulfide Connectivity Cys5-Cys11, Cys6-Cys19 [1]

An alanine scan of ρ-TIA has been performed to identify key residues for its activity at the α1B-

adrenoceptor. While specific IC50 values for each mutation were not detailed in the primary

literature, the scan revealed the critical importance of residues clustered around Arginine 4

(Arg4) for the peptide's potency.[1]

Experimental Protocols
Solid-Phase Peptide Synthesis of ρ-TIA
The synthesis of ρ-TIA is achieved using automated solid-phase peptide synthesis (SPPS) with

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents:

Rink amide resin

Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Cys(Trt),

Arg(Pbf), Trp(Boc), Asn(Trt), His(Trt), Lys(Boc))

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIEA (N,N-diisopropylethylamine)

Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)
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Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5

v/v/v)

Solvents: DMF, dichloromethane (DCM), diethyl ether

Automated peptide synthesizer

Procedure:

Resin Swelling: The Rink amide resin is swelled in DMF.

Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20%

piperidine in DMF.

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU and DIEA

and coupled to the resin.

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents

and byproducts.

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the ρ-TIA

sequence.

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain

protecting groups are removed simultaneously by treatment with the cleavage cocktail for 2-

3 hours at room temperature.

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether,

collected by centrifugation, and purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Oxidative Folding and Disulfide Bond Formation
The formation of the correct disulfide bonds is a critical step in obtaining biologically active ρ-

TIA.
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Materials and Reagents:

Reduced, purified linear ρ-TIA peptide

Oxidation buffer: e.g., 0.1 M ammonium bicarbonate (pH 8.0)

Air or an oxidizing agent (e.g., glutathione redox buffer)

RP-HPLC system for purification and analysis

Procedure:

Dissolution: The lyophilized linear peptide is dissolved in the oxidation buffer at a low

concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

Oxidation: The peptide solution is stirred gently, exposed to air, for several hours to days at

room temperature or 4°C. The progress of the reaction is monitored by RP-HPLC.

Purification: The correctly folded ρ-TIA isomer is purified from misfolded isomers and

remaining linear peptide by RP-HPLC.

Characterization: The final product is characterized by mass spectrometry to confirm the

correct molecular weight.

NMR Structure Determination
The three-dimensional structure of ρ-TIA in solution is determined using nuclear magnetic

resonance (NMR) spectroscopy.

Materials and Reagents:

Lyophilized, correctly folded ρ-TIA

NMR buffer: e.g., 90% H₂O/10% D₂O or 100% D₂O, pH adjusted

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:
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Sample Preparation: A 1-2 mM sample of ρ-TIA is prepared in the NMR buffer.

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing distance restraints.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached ¹³C or ¹⁵N nuclei (if isotopically labeled).

Resonance Assignment: The acquired spectra are processed, and the resonances are

assigned to specific protons and other nuclei in the ρ-TIA sequence.

Structure Calculation: The distance restraints from NOESY data, along with dihedral angle

restraints derived from chemical shifts and coupling constants, are used as input for

structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D

structures consistent with the NMR data.

Structure Validation: The quality of the calculated structures is assessed using programs like

PROCHECK to evaluate stereochemical parameters.

Mass Spectrometry-Based Disulfide Bond Mapping
Mass spectrometry (MS) is a powerful technique to confirm the disulfide bond connectivity of ρ-

TIA. A common approach involves enzymatic digestion followed by MS analysis of the resulting

peptide fragments.

Materials and Reagents:

Purified, folded ρ-TIA

Denaturing buffer (e.g., containing guanidine-HCl or urea)

Alkylating agent (e.g., iodoacetamide)

Reducing agent (e.g., dithiothreitol - DTT)
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Proteolytic enzyme (e.g., trypsin, chymotrypsin)

LC-MS/MS system (e.g., ESI-Q-TOF)

Procedure:

Non-Reduced Digestion: An aliquot of native ρ-TIA is denatured and digested with a

protease under non-reducing conditions. The resulting peptide mixture is analyzed by LC-

MS/MS. The masses of the disulfide-linked peptides are identified.

Reduced and Alkylated Digestion: Another aliquot of native ρ-TIA is denatured, reduced with

DTT to break the disulfide bonds, and then alkylated with iodoacetamide to prevent disulfide

bond reformation. This sample is then digested with the same protease and analyzed by LC-

MS/MS.

Data Analysis: The MS and MS/MS data from the non-reduced and reduced/alkylated

samples are compared. The disappearance of a peptide mass from the non-reduced sample

and the appearance of two new, smaller peptide masses in the reduced/alkylated sample

confirms the original disulfide linkage. Fragmentation data (MS/MS) is used to sequence the

peptides and pinpoint the cysteine residues involved.

Visualizations
Experimental Workflow for ρ-TIA Synthesis and
Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-Phase Peptide Synthesis Oxidative Folding

Characterization

Rink Amide Resin Iterative Fmoc
Amino Acid Coupling

Cleavage & Deprotection
(TFA Cocktail) Crude Linear ρ-TIA RP-HPLC

Purification
Air Oxidation

(Folding) Folded ρ-TIA RP-HPLC
Purification

Mass Spectrometry
(Disulfide Mapping)

NMR Spectroscopy
(3D Structure)

Biological Activity
Assay

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of ρ-TIA.

Allosteric Inhibition of the α1B-Adrenoceptor by ρ-TIA

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12382317?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


α1B-Adrenoceptor Signaling

Norepinephrine
(Agonist)

α1B-Adrenoceptor

Binds to
Orthosteric Site

Gq Protein

Activates

Inhibition of
Signaling

Phospholipase C

Activates

PIP2

Cleaves

IP3 DAG

Ca²⁺ Release PKC Activation

ρ-TIA

Binds to
Allosteric Site

Click to download full resolution via product page

Caption: Allosteric inhibition of α1B-adrenoceptor signaling by ρ-TIA.
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Conclusion
The rigid, disulfide-bonded structure of ρ-TIA is indispensable for its potent and selective

allosteric inhibition of the α1B-adrenoceptor. A thorough understanding of its cysteine

framework and the methods used to synthesize and characterize this conopeptide is crucial for

its development as a pharmacological tool and as a lead compound for novel therapeutics. The

detailed protocols and workflows presented in this guide offer a comprehensive resource for

researchers in the fields of pharmacology, structural biology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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